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Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an industrially significant enzyme that
catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid
and glucose.[1] Gallic acid is a key intermediate in the synthesis of the antioxidant propyl
gallate, which is widely used as a food additive.[2][3] Fungi, particularly species of Aspergillus,
are potent producers of tannase.[1] The methylotrophic yeast Pichia pastoris has emerged as
a robust and efficient host system for the heterologous expression of various proteins, including
fungal tannases.[4] Its ability to grow to high cell densities, perform eukaryotic post-
translational modifications, and secrete recombinant proteins at high levels makes it an
attractive system for both research and industrial-scale production.

These application notes provide a comprehensive overview and detailed protocols for the

successful heterologous expression, purification, and characterization of fungal tannase in P.
pastoris.

Data Presentation

Table 1: Comparison of Recombinant Fungal Tannases
Expressed in Pichia pastoris
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Protocol 1: Cloning of Fungal Tannase Gene into P.
pastoris Expression Vector

This protocol describes the cloning of a fungal tannase gene into the pPICZa A vector, which is
designed for methanol-inducible expression and secretion of the recombinant protein.

1.1. Gene Amplification:

o Amplify the mature tannase coding sequence (excluding the native signal peptide) from the
fungal genomic DNA or cDNA using PCR.

» Design primers with appropriate restriction sites (e.g., EcCoRI and Notl) for cloning into the
pPICZa A vector. The forward primer should be in-frame with the N-terminal a-factor
secretion signal in the vector.

1.2. Vector and Insert Preparation:

o Digest the pPICZa A vector and the purified PCR product with the selected restriction
enzymes (e.g., EcoRI and Notl).

» Purify the linearized vector and the tannase gene insert using a gel purification Kkit.
1.3. Ligation:

e Ligate the digested tannase gene insert into the linearized pPICZa A vector using T4 DNA
ligase.

1.4. Transformation into E. coli:

e Transform the ligation mixture into a competent E. coli strain (e.g., DH5a or TOP10) for
plasmid propagation.

o Select transformants on Low Salt LB agar plates containing 25 pg/ml Zeocin™.

o Confirm the correct insertion by colony PCR and restriction digestion of the purified plasmid
DNA. Sequence the construct to verify the reading frame.

1.5. Plasmid Linearization for P. pastoris Transformation:
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 Linearize the recombinant pPICZa A-tannase plasmid with a restriction enzyme that cuts
within the 5 AOX1 region of the vector (e.g., Sacl or Bglll) to facilitate integration into the P.
pastoris genome.

» Purify the linearized plasmid DNA by ethanol precipitation.

Protocol 2: Transformation of Pichia pastoris

This protocol details the transformation of P. pastoris (e.g., strain X-33 or GS115) with the
linearized expression vector via electroporation.

2.1. Preparation of Electrocompetent Cells:

 Inoculate a single colony of P. pastoris into 10 mL of YPD medium and grow overnight at
30°C with shaking.

 Inoculate 250 mL of YPD with the overnight culture to an OD600 of ~0.005 and grow to an
OD600 of 1.0-1.5.

e Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
o Wash the cells sequentially with 250 mL and 125 mL of ice-cold, sterile water.
e Wash the cells with 20 mL of ice-cold 1 M sorbitol.

o Resuspend the final cell pellet in 0.5 mL of ice-cold 1 M sorbitol. The cells are now ready for
electroporation.

2.2. Electroporation:

Mix 5-10 pg of linearized plasmid DNA with 80 pl of electrocompetent cells.

Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette and incubate on ice for 5
minutes.

Pulse the cells using an electroporation device with settings of 1.5 kV, 200 Q, and 25 pF.

Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
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o Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-3 hours without
shaking.

2.3. Selection of Transformants:

e Spread 100-200 pl aliquots onto YPDS plates containing 100 pg/ml Zeocin™ (for pPICZa) or
on minimal dextrose (MD) plates (for vectors with HIS4 selection).

¢ Incubate the plates at 30°C for 3-5 days until colonies appear.

» To select for multi-copy integrants, which can lead to higher expression levels, replica-plate
the colonies onto YPD plates containing higher concentrations of G418 (e.g., 0.25-1.0 g/L) if
using a vector like pPIC3.5K.

Protocol 3: Expression and Induction of Recombinant
Tannase

This protocol outlines the procedure for small-scale expression screening in shake flasks to
identify the best-expressing clones.

3.1. Growth Phase:

« Inoculate a single colony of a positive transformant into 25 mL of Buffered Glycerol-complex
Medium (BMGY) in a 250 mL baffled flask.

e Grow at 28-30°C in a shaking incubator (250 rpm) until the culture reaches an OD600 of
approximately 6.

o BMGY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0),
1.34% Yeast Nitrogen Base (YNB), 4x10~>% biotin, 1% glycerol.

3.2. Induction Phase:

e Harvest the cells by centrifugation and resuspend the cell pellet in 20-50 mL of Buffered
Methanol-complex Medium (BMMY) to an OD600 of 1.0.
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e Incubate at a lower temperature, such as 18-28°C, with vigorous shaking (250 rpm). A lower
temperature can sometimes enhance protein expression and proper folding.

e To induce expression from the AOX1 promoter, add methanol to a final concentration of 0.5%
(v/v) every 24 hours for 72-120 hours.

o BMMY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0),
1.34% YNB, 4x10~>% biotin, 0.5% methanol.

3.3. Sample Collection:

o Collect aliquots of the culture at different time points (e.g., 0, 24, 48, 72, 96, 120 hours) post-
induction.

o Separate the supernatant (for secreted protein) and the cell pellet (for intracellular protein) by
centrifugation. Store samples at -20°C for analysis.

Protocol 4: Tannase Activity Assay

This protocol describes a common colorimetric method for determining tannase activity using
rhodanine.

4.1. Principle:

e Tannase hydrolyzes a substrate like methyl gallate to release gallic acid. The liberated gallic
acid reacts with rhodanine under alkaline conditions to form a colored product that can be
measured spectrophotometrically at 520 nm.

4.2. Reagents:

Substrate: 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0).

Rhodanine Solution: 0.667% (w/v) methanolic rhodanine.

Potassium Hydroxide (KOH) Solution: 0.5 M KOH.

Gallic Acid Standard Curve: Prepare standards ranging from 0.1 to 1.0 umol of gallic acid.
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4.3. Procedure:

e In a microcentrifuge tube, mix 0.25 mL of the enzyme sample (culture supernatant or cell
lysate) with 0.25 mL of the methyl gallate substrate solution.

¢ Incubate the reaction mixture at 30°C for 5 minutes.

o Stop the reaction by adding 0.3 mL of the rhodanine solution and incubate for another 5
minutes at 30°C.

e Add 0.2 mL of 0.5 M KOH solution, mix, and incubate for 5 minutes at 30°C.
o Dilute the reaction mixture with 4 mL of distilled water and incubate for 10 minutes at 30°C.

o Measure the absorbance at 520 nm against a blank (prepared by substituting the enzyme
with buffer).

o Calculate the amount of gallic acid released using the standard curve.
4.4. Definition of Enzyme Activity:

e One unit (U) of tannase activity is defined as the amount of enzyme required to release one
micromole of gallic acid per minute under the specified assay conditions.

Protocol 5: Purification of Recombinant Tannase

This protocol is for the purification of a secreted, His-tagged tannase from the culture
supernatant.

5.1. Preparation of Supernatant:

o Centrifuge the induced P. pastoris culture at a high speed (e.g., 10,000 x g) to remove all
cells and debris.

 Filter the supernatant through a 0.45 um filter to clarify.

o Concentrate the supernatant and exchange the buffer to the binding buffer using tangential
flow filtration or a centrifugal concentrator.
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5.2. Immobilized Metal Affinity Chromatography (IMAC):

e Equilibrate an Ni-NTA or other suitable IMAC column with binding buffer (e.g., 20 mM sodium
phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

o Load the prepared supernatant onto the column.

e Wash the column with several column volumes of binding buffer to remove unbound
proteins.

o Elute the His-tagged tannase using an elution buffer containing a higher concentration of
imidazole (e.g., 250-500 mM).

Collect fractions and analyze them for tannase activity and by SDS-PAGE.
5.3. Further Purification (Optional):

« If further purification is needed, pool the active fractions and perform size-exclusion
chromatography or ion-exchange chromatography.

5.4. N-deglycosylation:

» To determine the molecular weight of the protein backbone, treat the purified enzyme with an
N-glycosidase like PNGase F according to the manufacturer's instructions. Analyze the
treated and untreated samples by SDS-PAGE.

Mandatory Visualizations
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Caption: Workflow for heterologous expression of fungal tannase.
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Caption: Methanol induction pathway via the AOX1 promoter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8822749#heterologous-expression-of-
fungal-tannase-in-pichia-pastoris]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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